(S)-12-hydroxyhexadec-15-ynoic acid

Description

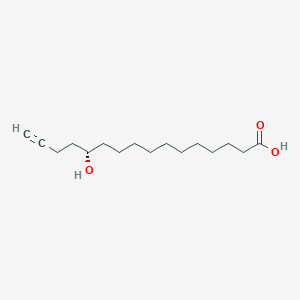

(S)-12-Hydroxyhexadec-15-ynoic acid is a chiral fatty acid derivative characterized by a hydroxyl group at the 12th carbon and an alkyne (C≡C) bond at the 15th position of a 16-carbon chain. The (S)-configuration at the hydroxyl-bearing carbon confers stereochemical specificity, influencing its biological activity and physicochemical properties.

Properties

Molecular Formula |

C16H28O3 |

|---|---|

Molecular Weight |

268.39 g/mol |

IUPAC Name |

(12S)-12-hydroxyhexadec-15-ynoic acid |

InChI |

InChI=1S/C16H28O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h1,15,17H,3-14H2,(H,18,19)/t15-/m1/s1 |

InChI Key |

DNLHXABOBLHQOT-OAHLLOKOSA-N |

Isomeric SMILES |

C#CCC[C@H](CCCCCCCCCCC(=O)O)O |

Canonical SMILES |

C#CCCC(CCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12(S)-hydroxy-16-Heptadecynoic Acid typically involves multi-step organic reactions. One common method includes the oxidation of a precursor fatty acid followed by selective hydroxylation and alkyne formation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of 12(S)-hydroxy-16-Heptadecynoic Acid may involve large-scale organic synthesis techniques, including the use of biocatalysts for selective hydroxylation. The process may also include purification steps such as chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 12(S)-hydroxy-16-Heptadecynoic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: Formation of 12-keto-16-Heptadecynoic Acid.

Reduction: Formation of 12(S)-hydroxy-16-Heptadecenoic Acid or 12(S)-hydroxy-16-Heptadecanoic Acid.

Substitution: Formation of 12-chloro-16-Heptadecynoic Acid or 12-bromo-16-Heptadecynoic Acid.

Scientific Research Applications

Biological Activities

Research has indicated that (S)-12-hydroxyhexadec-15-ynoic acid exhibits several biological activities that could be harnessed for therapeutic purposes:

- Antiproliferative Effects : Studies have shown that hydroxy fatty acids can inhibit the growth of various cancer cell lines. For instance, this compound has been investigated for its potential antiproliferative effects against human cancer cell lines, suggesting a role in cancer therapy .

- Anti-inflammatory Properties : Hydroxy fatty acids are known to modulate inflammatory responses. The compound may influence pathways involved in inflammation, thereby offering potential benefits in treating inflammatory diseases .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for several reasons:

- Drug Development : Its structural characteristics allow for modifications that can lead to the development of new drugs targeting specific pathways in diseases such as cancer and inflammation .

- Formulations : The compound can be utilized as an excipient or active ingredient in drug formulations due to its emulsifying properties, enhancing the solubility and bioavailability of poorly soluble drugs .

Cosmetic Applications

In cosmetics, this compound is valued for its:

- Emollient Properties : It acts as a skin-conditioning agent, providing hydration and improving the texture of cosmetic products.

- Thickening Agent : Its ability to modify viscosity makes it suitable for formulating creams and lotions .

Industrial Applications

The compound is also being explored for various industrial uses:

- Lubricants : Due to its chemical structure, this compound can be used as a lubricant or lubricant additive, enhancing performance in mechanical applications .

- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in detergents and cleaning products .

Case Study 1: Antiproliferative Activity

A study conducted on the antiproliferative effects of hydroxy fatty acids demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory properties revealed that this compound reduced the expression of pro-inflammatory cytokines in macrophages, indicating its potential use in managing inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 12(S)-hydroxy-16-Heptadecynoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and triple bond play crucial roles in its binding affinity and activity. The compound can modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (S)-12-hydroxyhexadec-15-ynoic acid and related compounds:

Key Observations:

Hydroxylation vs. Alkyne Position: Unlike 15-hexadecynoic acid, which lacks a hydroxyl group, the (S)-12-hydroxy variant combines both hydroxylation and alkyne functionalities. This dual functionality may enhance its reactivity in esterification or cycloaddition reactions .

Biological Relevance: Compounds like Compound 11 () share structural motifs with sterols or terpenoids, whereas this compound aligns more closely with modified fatty acids involved in signaling pathways.

Research Findings and Data Gaps

- Physicochemical Properties: No experimental data on melting point, solubility, or stability are provided in the evidence. Comparative studies with 15-hexadecynoic acid suggest that hydroxylation increases polarity but reduces thermal stability .

Limitations of Available Evidence

The evidence provided is insufficient for a rigorous comparative analysis:

Biological Activity

(S)-12-hydroxyhexadec-15-ynoic acid, also known as 12(S)-hydroxy-16-heptadecynoic acid, is a unique fatty acid derivative characterized by a hydroxyl group at the 12th carbon and a triple bond at the 15th carbon. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Hydroxyl Group: The presence of the hydroxyl group contributes to the compound's reactivity and biological interactions.

- Triple Bond: The triple bond enhances its chemical properties, making it a versatile building block in organic synthesis.

1. Cell Signaling and Metabolic Pathways

Research indicates that this compound plays a significant role in cell signaling and lipid metabolism. It has been utilized as a probe to investigate enzyme activities related to lipid metabolism, which is crucial for understanding various metabolic disorders .

2. Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. For instance, it has been shown to reduce nitric oxide levels in LPS-activated macrophages, indicating its potential for therapeutic applications in inflammatory diseases .

3. Anticancer Activity

This compound has been explored for its anticancer properties. It has demonstrated antiproliferative effects against various human cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The compound's mechanism involves the modulation of key signaling pathways that regulate cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Hydroxyl Group | Type of Unsaturation | Biological Activity |

|---|---|---|---|

| 12(S)-hydroxy-16-heptadecenoic acid | Yes | Double Bond | Moderate anti-inflammatory |

| 12(S)-hydroxy-16-heptadecanoic acid | Yes | Saturated | Low biological activity |

| 12-keto-16-heptadecynoic acid | No | Triple Bond | Limited activity |

This table highlights how the presence of specific functional groups influences the biological activity of these compounds.

Case Study 1: Antiproliferative Effects

A study conducted on the effects of this compound on human colon cancer cells revealed that treatment led to significant reductions in cell viability. The compound was found to upregulate p21^WAF1 expression, which is crucial for cell cycle regulation, thereby inhibiting cancer cell proliferation .

Case Study 2: Inflammation Modulation

In another study focusing on inflammatory responses, this compound was administered to RAW264.7 macrophage cells. Results indicated that the compound effectively suppressed iNOS transcript levels and reduced nitric oxide production, demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in metabolic pathways. The hydroxyl group enhances binding affinity, allowing the compound to modulate signaling pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.